molecular formula C19H19ClN2O3 B299840 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Katalognummer B299840
Molekulargewicht: 358.8 g/mol
InChI-Schlüssel: WKMDYXVTFBXRNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as CMMPB, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G-protein coupled receptor that is involved in various physiological and pathological processes.

Wirkmechanismus

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide acts as a competitive antagonist of mGluR1, which is a member of the family C G-protein coupled receptors. It binds to the orthosteric site of mGluR1 and prevents the binding of glutamate, the endogenous ligand of the receptor. This results in the inhibition of the downstream signaling pathways that are activated by mGluR1, such as the phospholipase C and the mitogen-activated protein kinase pathways. The net effect of mGluR1 inhibition by 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide depends on the specific physiological context and the expression pattern of mGluR1 in different brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide are mainly related to its inhibition of mGluR1 signaling. This can lead to the modulation of synaptic transmission, synaptic plasticity, and neuronal excitability in different brain regions. For example, 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to reduce the excitability of dorsal horn neurons in the spinal cord, which is involved in pain processing. It has also been shown to reduce the release of glutamate and dopamine in the striatum, which is involved in addiction and motor control.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its high selectivity and potency for mGluR1. This allows for the specific manipulation of mGluR1 signaling without affecting other receptors or pathways. Another advantage is its good solubility in water and organic solvents, which facilitates its administration and delivery to the target tissues. However, there are also some limitations to the use of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One limitation is its relatively low stability in solution, which requires careful handling and storage. Another limitation is its potential off-target effects on other mGluR subtypes or non-GPCR targets, which may complicate the interpretation of the results.

Zukünftige Richtungen

There are several future directions for the research on 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide and mGluR1. One direction is to investigate the role of mGluR1 in other physiological and pathological processes, such as cognition, mood, and epilepsy. Another direction is to develop more selective and stable mGluR1 antagonists that can be used in clinical trials for the treatment of various disorders. Furthermore, the combination of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, the research on 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide and mGluR1 has the potential to provide valuable insights into the molecular mechanisms of brain function and dysfunction, and to pave the way for the development of novel treatments for neurological and psychiatric disorders.

Synthesemethoden

The synthesis of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the preparation of 3-chloro-4-methylbenzoic acid, the synthesis of 3-(4-morpholinylcarbonyl)phenylboronic acid, and the Suzuki-Miyaura coupling reaction between the two intermediates. The final product is obtained after purification by column chromatography and recrystallization. The yield of 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is typically around 40-50%, and the purity is >98%.

Wissenschaftliche Forschungsanwendungen

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, addiction, and neurodegeneration. It has been shown to have therapeutic potential in several animal models of these disorders. For example, 3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to reduce pain and anxiety behaviors in rats, and to improve motor function and reduce neuroinflammation in a mouse model of Parkinson's disease.

Eigenschaften

Produktname

3-chloro-4-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molekularformel

C19H19ClN2O3

Molekulargewicht

358.8 g/mol

IUPAC-Name

3-chloro-4-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19ClN2O3/c1-13-5-6-14(12-17(13)20)18(23)21-16-4-2-3-15(11-16)19(24)22-7-9-25-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,23)

InChI-Schlüssel

WKMDYXVTFBXRNZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.